molecular formula C14H28O B8566480 3-(4-Pentylcyclohexyl)propan-1-ol CAS No. 92710-58-2

3-(4-Pentylcyclohexyl)propan-1-ol

Cat. No.: B8566480
CAS No.: 92710-58-2
M. Wt: 212.37 g/mol
InChI Key: DEMSUANAIHZWOH-UHFFFAOYSA-N
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Description

3-(4-Pentylcyclohexyl)propan-1-ol is a tertiary alcohol characterized by a cyclohexane ring substituted with a pentyl chain at the 4-position and a propanol group at the 3-position. This structure imparts unique physicochemical properties, such as increased hydrophobicity compared to simpler alcohols, due to the bulky cyclohexyl and pentyl substituents.

Properties

CAS No.

92710-58-2

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

3-(4-pentylcyclohexyl)propan-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-6-13-8-10-14(11-9-13)7-5-12-15/h13-15H,2-12H2,1H3

InChI Key

DEMSUANAIHZWOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3), a structurally related alcohol with a methylphenyl group instead of a pentylcyclohexyl moiety . Below is a comparative analysis based on structural and inferred properties:

Table 1: Structural and Hypothesized Property Comparison

Property 3-(4-Pentylcyclohexyl)propan-1-ol 1-(4-Methylphenyl)-1-propanol
Molecular Formula C₁₄H₂₈O C₁₀H₁₄O
Substituent Type Cyclohexyl + pentyl Phenyl + methyl
Hydrophobicity (Predicted) Higher (bulky aliphatic groups) Moderate (aromatic + methyl)
Boiling Point (Estimated) Likely >250°C (longer alkyl chain) ~200–220°C (simpler structure)
Solubility Low in polar solvents Moderate in organic solvents

Key Differences:

Molecular Complexity: The pentylcyclohexyl group in this compound introduces steric hindrance and higher molecular weight compared to the methylphenyl group in 1-(4-Methylphenyl)-1-propanol. This may reduce its reactivity in certain chemical reactions .

Toxicity : Neither compound’s toxicity data is provided in the evidence. However, the cyclohexyl group in the target compound could influence metabolic pathways differently than the phenyl group in the analog.

Limitations of Available Evidence

Properties for the target compound are inferred from structural analogs and computational models. Further experimental studies on melting points, solubility, and reactivity are required to validate these hypotheses.

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